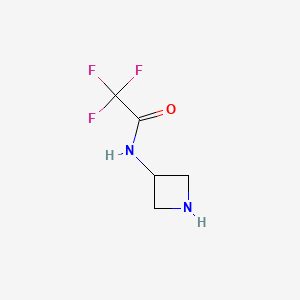

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(azetidin-3-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-3-1-9-2-3/h3,9H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRMYAUDHMGEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539610 | |

| Record name | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98448-79-4 | |

| Record name | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis protocol for N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

An In-depth Technical Guide to the Synthesis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

This guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a valuable building block for researchers, scientists, and drug development professionals. The synthesis involves a multi-step process commencing with the preparation of a key intermediate, N-Boc-3-aminoazetidine, followed by trifluoroacetylation and subsequent deprotection to yield the final product.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence. This strategy employs a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen, which allows for selective N-acylation of the 3-amino group. The final step involves the removal of the Boc group under acidic conditions to furnish the desired product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate

The initial step involves the reduction of an azide to a primary amine. This is a common and high-yielding transformation.

Reaction Scheme:

Caption: Reduction of 1-Boc-3-azidoazetidine to N-Boc-3-aminoazetidine.

Protocol:

A solution of tert-butyl 3-azidoazetidine-1-carboxylate (1 equivalent) in ethyl acetate (EtOAc) is treated with 10% Palladium on carbon (Pd/C) (typically 5-10 mol%). The resulting suspension is stirred under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate, which is often used in the next step without further purification.[1]

| Parameter | Value |

| Starting Material | 1-Boc-3-azidoazetidine |

| Reagents | 10% Pd/C, Hydrogen |

| Solvent | Ethyl Acetate (EtOAc) |

| Temperature | Room Temperature |

| Reaction Time | Typically 12-24 hours |

| Yield | >95% (often quantitative)[1] |

Step 2: Synthesis of tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate

This step involves the acylation of the primary amine with a trifluoroacetylating agent. Trifluoroacetic anhydride is a common and highly reactive reagent for this purpose.

Reaction Scheme:

Caption: Trifluoroacetylation of N-Boc-3-aminoazetidine.

Protocol:

To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, trifluoroacetic anhydride (TFAA) (1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | tert-butyl 3-aminoazetidine-1-carboxylate |

| Reagents | Trifluoroacetic anhydride (TFAA), Triethylamine (TEA) or DIPEA |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

| Yield | Typically 80-95% |

Step 3: Synthesis of this compound (Boc Deprotection)

The final step is the removal of the Boc protecting group to liberate the secondary amine of the azetidine ring.

Reaction Scheme:

Caption: Deprotection of the N-Boc group.

Protocol:

The N-Boc protected intermediate is dissolved in a suitable solvent, typically dichloromethane (DCM). An excess of a strong acid, such as trifluoroacetic acid (TFA) (often in a 1:1 mixture with DCM) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl in dioxane), is added.[2][3] The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting crude product, often an ammonium salt, is then neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent, or it can be purified directly. If the hydrochloride salt is desired, the reaction mixture with HCl in dioxane can be concentrated and the resulting solid collected.

| Parameter | Value |

| Starting Material | tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate |

| Reagents | Trifluoroacetic acid (TFA) or Hydrogen Chloride (HCl) in Dioxane |

| Solvent | Dichloromethane (DCM) or Dioxane |

| Temperature | Room Temperature |

| Reaction Time | 1-3 hours |

| Yield | Typically >90% |

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression where the reactivity of the functional groups is controlled through the use of a protecting group.

Caption: Logical flow of the synthetic strategy.

This guide outlines a robust and high-yielding pathway to this compound. The protocols provided are based on well-established chemical transformations and can be adapted by researchers for their specific laboratory conditions.

References

chemical and physical properties of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide is a fluorinated organic compound featuring a strained four-membered azetidine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The trifluoroacetamide group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a summary of the available chemical and physical properties of this compound and its hydrochloride salt.

Chemical and Physical Properties

Table 1: Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number (Free Base) | 98448-79-4[1] |

| CAS Number (Hydrochloride) | 124668-48-0[2] |

| Molecular Formula (Free Base) | C₅H₇F₃N₂O[1] |

| Molecular Formula (Hydrochloride) | C₅H₈ClF₃N₂O[2] |

Table 2: Physicochemical Properties

| Property | Value (Free Base) | Value (Hydrochloride) |

| Molecular Weight | 168.12 g/mol [1] | 204.58 g/mol [2] |

| Boiling Point | 223 °C[1] | No data available |

| Density | 1.37 g/cm³[1] | No data available |

| Flash Point | 88 °C[1] | No data available |

| Melting Point | No experimental data available | No experimental data available |

| Solubility | No experimental data available | No experimental data available |

| LogP (Calculated) | 0.356[1] | No data available |

| pKa (Predicted) | 11.73 ± 0.40 | No data available |

Synthesis

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, general synthetic strategies for the formation of the azetidine ring and for the acylation of amines can be applied.

A plausible synthetic approach would involve the acylation of 3-aminoazetidine or a suitable protected precursor with a trifluoroacetylating agent.

Logical Workflow for a Potential Synthesis:

Caption: Potential synthetic workflow for this compound.

Experimental Protocols

Due to the absence of specific published experimental data for this compound, detailed protocols for its characterization cannot be provided. However, standard analytical techniques would be employed for its structural elucidation and purity assessment.

Hypothetical Experimental Workflow for Characterization:

Caption: Standard workflow for the purification and characterization of a synthesized compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. The azetidinone ring is a well-known pharmacophore, most notably in β-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis. However, the biological profile of this specific compound remains to be elucidated through future research.

Conclusion

This compound is a compound of interest for which basic physicochemical data is available, primarily from commercial suppliers. A significant gap exists in the scientific literature regarding its detailed experimental characterization, a specific and reproducible synthetic protocol, and any evaluation of its biological properties. Further research is required to fully understand the chemical and biological profile of this molecule and to assess its potential applications in drug discovery and development. The information presented in this guide serves as a foundational summary of the currently available data and highlights the areas where further investigation is needed.

References

Technical Guide: N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide (CAS 98448-79-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide. Extensive experimental data for this specific compound is limited in the public domain. The information provided should be used for research purposes only.

Introduction

This compound, identified by the CAS number 98448-79-4, is a synthetic organic compound featuring a four-membered azetidine ring. The azetidine motif is a key structural component in various biologically active molecules and is of significant interest in medicinal chemistry. This guide provides an overview of the available physicochemical data and places the compound in the broader context of azetidine derivatives' synthesis and potential biological relevance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₅H₇F₃N₂O | [1] |

| Molecular Weight | 168.12 g/mol | [1] |

| Density | 1.37 g/cm³ | [1] |

| Boiling Point | 223 °C | [1] |

| Flash Point | 88 °C | [1] |

| LogP | 0.35640 | [1] |

| Refractive Index | 1.419 | [1] |

Synthesis and Experimental Protocols

A general conceptual workflow for the synthesis of substituted azetidines is presented below. This diagram illustrates a logical progression from starting materials to the final product, though it is a generalized representation and not a specific protocol for the title compound.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Data

A comprehensive search of scientific databases and literature reveals a significant lack of published experimental data specifically for this compound. While the broader class of azetidinone-containing compounds has been investigated for various biological activities, including antibacterial and anticancer properties, no quantitative data for this particular molecule has been found.

It is plausible that this compound serves primarily as a chemical intermediate or a building block in the synthesis of more complex molecules for drug discovery and development.

Signaling Pathways and Mechanism of Action

Due to the absence of biological activity data, there is no information available regarding the mechanism of action or any associated signaling pathways for this compound.

The diagram below illustrates a hypothetical logical relationship for investigating the biological activity of a novel azetidine compound.

Caption: A logical workflow for the biological evaluation of a novel azetidine compound.

Conclusion

This compound (CAS 98448-79-4) is a chemical compound with defined physicochemical properties but a notable absence of detailed experimental data in the public domain. Its structural features suggest potential utility as a building block in medicinal chemistry. Further research would be required to determine any biological activity, mechanism of action, and potential therapeutic applications. Researchers interested in this compound would likely need to perform de novo experimental studies to generate the necessary biological and pharmacological data.

References

Elucidation of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a predictive analysis based on established principles of organic synthesis and spectroscopic techniques. It outlines a probable synthetic route, predicted spectroscopic data (NMR, IR, and Mass Spectrometry), and the logical workflow for its structural verification. This guide is intended to serve as a valuable resource for researchers working with or synthesizing this molecule and similar chemical entities.

Introduction

Azetidine-containing compounds are increasingly recognized as valuable scaffolds in drug discovery due to their ability to impart unique three-dimensional conformations and desirable physicochemical properties to bioactive molecules. The incorporation of a trifluoroacetamide group can further enhance metabolic stability, binding affinity, and lipophilicity. This compound combines these two important pharmacophores, making it a molecule of significant interest. This guide details the methodologies and analytical approaches required for its unambiguous structure elucidation.

Proposed Synthesis

A plausible and efficient synthetic route for this compound involves the acylation of a protected 3-aminoazetidine derivative, followed by deprotection. A common protecting group for the azetidine nitrogen is the tert-butoxycarbonyl (Boc) group, which is stable under a variety of reaction conditions and can be readily removed under acidic conditions.

Experimental Protocol: Synthesis of this compound

Step 1: Acylation of N-Boc-3-aminoazetidine

-

To a solution of N-Boc-3-aminoazetidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) or trifluoroacetyl chloride (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of the Boc Group

-

Dissolve the purified N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

If the hydrochloride or trifluoroacetate salt is desired, it can be isolated directly. For the free base, neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield this compound.

Logical Workflow for Synthesis

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on standard values for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.5 | br s | 1H | NH -COCF₃ |

| ~ 4.6 - 4.8 | m | 1H | CH (NHCOCF₃) |

| ~ 3.8 - 4.0 | m | 2H | Azetidine CH ₂ |

| ~ 3.6 - 3.8 | m | 2H | Azetidine CH ₂ |

| ~ 2.0 - 2.5 | br s | 1H | Azetidine NH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157 (q, J ≈ 37 Hz) | C =O |

| ~ 116 (q, J ≈ 288 Hz) | C F₃ |

| ~ 50 - 55 | Azetidine C H₂ |

| ~ 45 - 50 | C H(NHCOCF₃) |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -76 | CF₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, Broad | N-H Stretch (Amide and Azetidine) |

| ~ 2850 - 2950 | Medium | C-H Stretch (Azetidine) |

| ~ 1700 - 1730 | Strong | C=O Stretch (Amide I) |

| ~ 1530 - 1560 | Strong | N-H Bend (Amide II) |

| ~ 1150 - 1250 | Strong | C-F Stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 168.05 | [M]⁺ (Molecular Ion) |

| 99.04 | [M - CF₃]⁺ |

| 70.05 | [M - NHCOCF₃]⁺ |

| 69.00 | [CF₃]⁺ |

Structure Elucidation Workflow

The definitive identification of this compound relies on the synergistic interpretation of data from multiple analytical techniques.

Experimental Protocol: Structure Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the azetidine ring and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) experiments can confirm long-range couplings, for instance, between the amide proton and the carbonyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified compound to identify the key functional groups as predicted.

-

-

Mass Spectrometry (MS):

-

Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass of the molecular ion, which should correspond to the calculated elemental composition (C₅H₇F₃N₂O).

-

Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the connectivity of the atoms.

-

-

Elemental Analysis:

-

Perform combustion analysis to determine the percentage composition of C, H, and N, which should be in agreement with the calculated values for the molecular formula.

-

Logical Flow of Structure Elucidation

Potential Biological Significance and Applications

Potential Signaling Pathway Interactions

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of a plausible synthetic strategy and a systematic application of modern spectroscopic techniques. This guide provides a robust framework of predicted data and detailed methodologies that can be employed for the synthesis and characterization of this and structurally related compounds. The unique combination of the azetidine and trifluoroacetamide moieties makes this molecule a promising scaffold for future drug discovery efforts.

Spectroscopic Analysis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide is a synthetic organic compound featuring a strained four-membered azetidine ring and a trifluoroacetamide moiety. Azetidine scaffolds are of significant interest in medicinal chemistry as they can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. The trifluoroacetyl group is also a common functional group in medicinal chemistry, known for its ability to modulate electronic properties and engage in specific interactions with biological targets. A thorough understanding of the spectroscopic characteristics of this molecule is essential for its identification, purity assessment, and structural elucidation during the drug discovery and development process.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data presented herein is based on predictive models and analysis of structurally related compounds due to the limited availability of published experimental spectra for this specific molecule. This guide also outlines standardized experimental protocols for acquiring such data.

Molecular Structure

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide key structural information. The predicted data is presented in the tables below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | Quintet | 1H | CH-NH |

| ~4.0 | Triplet | 2H | Azetidine CH₂ |

| ~3.8 | Triplet | 2H | Azetidine CH₂ |

| ~7.5 | Broad Singlet | 1H | NH (amide) |

| ~2.5 | Broad Singlet | 1H | NH (azetidine) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~157 (q, J ≈ 37 Hz) | C=O (amide) |

| ~116 (q, J ≈ 288 Hz) | CF₃ |

| ~50 | Azetidine CH₂ |

| ~45 | Azetidine CH |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~-76 | CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (amide and amine) |

| ~2900 | Medium | C-H Stretch (aliphatic) |

| ~1700 | Strong | C=O Stretch (amide I) |

| ~1550 | Strong | N-H Bend (amide II) |

| ~1200-1100 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) would be a suitable method.

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (amu) | Ion |

| 169.0583 | [M+H]⁺ |

| 191.0402 | [M+Na]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 400-600 MHz spectrometer.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds, appropriate spectral width centered around the expected chemical shift.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift scale to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

For fragmentation studies (MS/MS), select the [M+H]⁺ ion and apply collision-induced dissociation (CID) with varying collision energies.

-

Visualizations

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of a small molecule.

Predicted ESI-MS/MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways for the protonated molecule in MS/MS.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While the presented data is predictive, it offers valuable insights for researchers working with this compound, aiding in its identification, characterization, and quality control. The outlined experimental protocols serve as a starting point for obtaining high-quality spectroscopic data. For unambiguous structure confirmation, a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry are recommended.

solubility profile of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide. Due to the limited availability of direct experimental data for this specific compound in public literature, this document combines theoretical estimation of solubility in common laboratory solvents with detailed, standardized experimental protocols for its empirical determination. This guide is intended to support research, development, and formulation activities involving this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₇F₃N₂O | [1] |

| Molecular Weight | 168.12 g/mol | [1] |

| Density | 1.37 g/cm³ | [1] |

| Boiling Point | 223 °C | [1] |

| LogP (predicted) | 0.35640 | [1] |

| pKa (predicted) | 11.73 ± 0.40 | [1] |

Estimated Solubility Profile

The following table provides an estimated solubility profile. It is crucial to note that these are qualitative estimations and must be confirmed by experimental determination.

| Solvent | Solvent Type | Estimated Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Soluble | The azetidine ring and amide group contribute to polarity and hydrogen bonding potential, which may be offset by the trifluoromethyl group. |

| Ethanol | Polar Protic | Soluble | Likely to be a good solvent due to its ability to form hydrogen bonds and its intermediate polarity. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, its high polarity and hydrogen bonding capacity should facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong, polar aprotic solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Another powerful, polar aprotic solvent suitable for many organic compounds. |

| Acetonitrile | Polar Aprotic | Soluble | A common solvent in chromatography that should effectively solubilize the compound. |

| Dichloromethane (DCM) | Non-polar Aprotic | Sparingly Soluble | May have some solubility due to the organic nature of the molecule, but limited by the compound's polarity. |

| Acetone | Polar Aprotic | Soluble | A versatile solvent that should be effective. |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental methods should be employed. The following protocols describe the well-established "Shake-Flask" method for determining thermodynamic equilibrium solubility.

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, ethanol, DMSO) of high purity

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) for creating a calibration curve.

-

Prepare a series of standard solutions of known concentrations from the stock solution.

-

Develop and validate an analytical method (e.g., HPLC) to accurately quantify the compound. Generate a calibration curve by plotting the analytical response versus concentration.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). The system is considered at equilibrium when the concentration of the dissolved compound in solution does not change over time. This can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

Separate the saturated solution from the excess solid using either centrifugation followed by collection of the supernatant, or by filtering the solution through a syringe filter. This step is critical to avoid including any solid particles in the sample for analysis.

-

Accurately dilute the collected saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted sample using the pre-validated analytical method (e.g., HPLC).

-

Determine the concentration of the diluted sample using the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the test solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Potential Biological Relevance and Signaling Pathway

While the specific biological targets of this compound are not extensively documented, azetidine-containing compounds are known to exhibit a wide range of pharmacological activities.[2] Some azetidine derivatives have been investigated as inhibitors of key signaling proteins. For instance, certain azetidine analogs have been explored as potential inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.

The following diagram illustrates a simplified representation of the p38 MAPK signaling pathway, highlighting a potential point of inhibition for an azetidine-containing compound.

Caption: Simplified p38 MAPK Signaling Pathway.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The estimated solubility data requires experimental validation. All laboratory work should be conducted in accordance with appropriate safety protocols.

References

An In-depth Technical Guide on the Long-Term Stability and Storage of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the long-term storage and stability assessment of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide. Given the limited publicly available stability data for this specific compound, this document leverages information on structurally related azetidine derivatives and established principles of pharmaceutical stability testing to offer a robust framework for its handling and evaluation.

Introduction

This compound is a chemical compound containing a reactive azetidine ring and a trifluoroacetamide group. The stability of such molecules is a critical parameter for ensuring the integrity and reproducibility of research and development activities. Degradation can lead to the formation of impurities, a decrease in potency, and potentially altered biological activity. This guide outlines the recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Recommended Storage Conditions

Based on safety data sheets and general chemical principles, the following storage conditions are recommended to ensure the long-term stability of this compound.[1][2][3]

Table 1: Recommended Long-Term Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1][2] Specific recommendations include room temperature or refrigeration (2-8°C).[4] | Minimizes the rate of potential chemical degradation reactions. |

| Humidity | Store in a tightly-closed container in a dry environment.[1][2] | Protects against hydrolysis of the amide bond and potential reactions with the azetidine ring. |

| Light | Store in a light-resistant container. | Although specific photosensitivity data is unavailable, protection from light is a general best practice to prevent photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | Prevents oxidation, particularly if the compound is susceptible to it. |

| Incompatibilities | Avoid strong oxidizing agents.[2] | Prevents chemical reactions that could degrade the compound. |

Potential Degradation Pathways

Forced degradation studies on compounds containing an azetidine core suggest several potential degradation pathways.[5][6] While specific studies on this compound are not available, the following pathways are plausible and should be investigated in a stability program.

-

Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the molecule into azetidin-3-amine and trifluoroacetic acid.

-

Azetidine Ring Opening: The strained four-membered azetidine ring can be susceptible to nucleophilic attack, leading to ring-opening products. This can be initiated by external nucleophiles or through intramolecular reactions.[5]

-

Oxidation: While no specific oxidative liabilities are immediately apparent from the structure, this pathway should be investigated as part of a comprehensive stability assessment.

-

Thermal Degradation: Exposure to high temperatures can lead to decomposition.[2]

-

Photodegradation: Exposure to UV or visible light may induce degradation, a common phenomenon for many organic molecules.

The following diagram illustrates a logical workflow for investigating these potential degradation pathways.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols

The following protocols are adapted from standard pharmaceutical industry practices for forced degradation studies and long-term stability testing.[7][8][9]

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Store at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound at 60°C for 7 days. Also, store the stock solution at 60°C for 7 days.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. Peak purity analysis using a photodiode array (PDA) detector is recommended.

-

Characterization: If significant degradation is observed, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the degradation products. For definitive structure elucidation, preparative HPLC may be required to isolate the impurities for Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram illustrates the experimental workflow for a forced degradation study.

Caption: Forced Degradation Experimental Workflow.

Objective: To evaluate the stability of this compound under recommended storage conditions over a prolonged period.

Methodology:

-

Sample Preparation: Package a sufficient quantity of the compound in containers that simulate the proposed long-term storage packaging.

-

Storage Conditions: Store the samples under the recommended long-term conditions (e.g., 2-8°C or 25°C/60% RH).

-

Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance: Visual inspection for any changes in physical state, color, or for the presence of particulates.

-

Assay: Quantitative determination of the amount of this compound using a validated stability-indicating HPLC method.

-

Purity: Determination of the impurity profile by HPLC. Any new or growing impurity peaks should be noted and, if they exceed a certain threshold (e.g., 0.1%), they should be identified.

-

-

Data Evaluation: Analyze the data for trends over time. A significant change in assay or a substantial increase in degradation products would indicate instability under the tested conditions.

Table 2: Example Long-Term Stability Testing Plan

| Test | Time Points (Months) |

| Appearance | 0, 3, 6, 9, 12, 18, 24, 36 |

| Assay (HPLC) | 0, 3, 6, 9, 12, 18, 24, 36 |

| Purity/Degradants (HPLC) | 0, 3, 6, 9, 12, 18, 24, 36 |

Conclusion

References

- 1. aksci.com [aksci.com]

- 2. aksci.com [aksci.com]

- 3. achmem.com [achmem.com]

- 4. This compound | 98448-79-4 [amp.chemicalbook.com]

- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. biomedres.us [biomedres.us]

The Influence of Trifluoroacetylation on the Ring Strain of the Azetidine Moiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational properties and inherent ring strain of the azetidine moiety, with a specific focus on the impact of N-trifluoroacetylation. Azetidine, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its unique three-dimensional structure and metabolic stability. The introduction of a trifluoroacetyl group on the nitrogen atom significantly alters the electronic and steric characteristics of the ring, thereby influencing its conformation and reactivity. This guide synthesizes theoretical principles, computational data, and established experimental protocols to provide a comprehensive understanding of the N-trifluoroacetylazetidine system.

Introduction to Azetidine Ring Strain and Conformation

Azetidine, a saturated four-membered heterocycle containing a nitrogen atom, possesses a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol.[1] This strain arises from bond angle distortion and torsional strain, making the ring more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine, respectively, yet more stable and easier to handle than the highly strained three-membered aziridine ring.[2]

To alleviate some of this strain, the azetidine ring is not planar and adopts a puckered conformation.[2] This puckering is a dynamic process, and the specific conformation can be influenced by substituents on both the nitrogen and carbon atoms. The degree of puckering is often described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For unsubstituted azetidine in the gas phase, this angle has been determined to be approximately 37°.[3]

N-acylation, including trifluoroacetylation, can significantly influence the conformation and stability of the azetidine ring. The electron-withdrawing nature of the trifluoroacetyl group is expected to affect the nitrogen atom's hybridization and the overall ring geometry.

Quantitative Analysis of Ring Strain

Table 1: Calculated Ring Strain Energies

| Compound | Method | Basis Set | Calculated Strain Energy (kcal/mol) |

| Azetidine | Isodesmic Reaction | DFT/B3LYP/6-31G | ~25.4[1] |

| N-Trifluoroacetylazetidine | Isodesmic Reaction | DFT/B3LYP/6-31G | Estimated ~26-28 |

Note: The value for N-Trifluoroacetylazetidine is an estimation based on the known effects of electron-withdrawing groups on similar systems and requires specific computational studies for precise determination.

Experimental Protocols

Synthesis of 1-(2,2,2-trifluoroacetyl)azetidine

The following protocol describes the N-acylation of azetidine using trifluoroacetic anhydride.

Materials and Reagents:

-

Azetidine

-

Trifluoroacetic anhydride

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(2,2,2-trifluoroacetyl)azetidine.

Characterization:

The purified product should be characterized by:

-

¹H NMR: To confirm the presence of the azetidine ring protons and the absence of the N-H proton.

-

¹³C NMR: To identify the carbonyl carbon of the trifluoroacetyl group and the carbons of the azetidine ring.

-

¹⁹F NMR: To observe the characteristic signal of the -CF₃ group, typically in the range of -70 to -80 ppm relative to CFCl₃.[4][5][6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Determination of Azetidine Ring Conformation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of the azetidine ring in solution. The puckering of the ring can be inferred from the analysis of proton-proton coupling constants (J-values).[7]

Methodology:

-

Sample Preparation: Prepare a solution of 1-(2,2,2-trifluoroacetyl)azetidine in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹H NMR Spectra Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Analysis of Coupling Constants: The vicinal coupling constants between the protons on the azetidine ring are indicative of the dihedral angles and thus the ring pucker. For an azetidine ring, Jtrans is typically smaller (5.8-7.9 Hz) than Jcis (8.4-8.9 Hz).[7] Analysis of these coupling constants can provide information about the time-averaged conformation of the ring.

-

2D NMR Experiments: For more complex substituted azetidines, 2D NMR experiments such as COSY and NOESY can help in the unambiguous assignment of protons and provide information about through-space proximities, which can further elucidate the ring's conformation.

Structural Analysis by X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and puckering parameters of the azetidine ring.

Methodology:

-

Crystallization: Grow single crystals of 1-(2,2,2-trifluoroacetyl)azetidine suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield a detailed three-dimensional model of the molecule.[3]

Table 2: Expected Crystallographic Parameters for an N-Acyl Azetidine

| Parameter | Expected Value Range | Significance |

| C-N-C endocyclic angle | 88-92° | Indicates ring strain |

| C-C-C endocyclic angle | 85-90° | Indicates ring strain |

| C-N bond lengths | 1.45-1.50 Å | |

| C-C bond lengths | 1.52-1.56 Å | |

| Puckering Dihedral Angle | 10-30° | Quantifies the degree of ring non-planarity |

Note: These are typical values for N-acylated azetidines and may vary for the trifluoroacetyl derivative.

Visualizing Methodologies and Relationships

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and structural analysis of 1-(2,2,2-trifluoroacetyl)azetidine.

Influence of Trifluoroacetylation on Azetidine Ring Properties

The trifluoroacetyl group imparts significant electronic and steric effects on the azetidine ring, leading to changes in its properties compared to the unsubstituted parent molecule.

Potential Signaling Pathway Involvement: GABA Uptake Inhibition

Azetidine-based compounds have been investigated as conformationally restricted analogs of neurotransmitters like gamma-aminobutyric acid (GABA).[8] Inhibition of GABA transporters (GATs) is a therapeutic strategy for neurological disorders such as epilepsy. The rigid scaffold of azetidine can be used to design selective GAT inhibitors. While specific studies on N-trifluoroacetylated azetidines in this context are limited, the general principle of using the azetidine core to target the GABAergic system is well-established.

Simplified GABAergic Synapse Signaling

The following diagram illustrates the basic mechanism of GABAergic neurotransmission and the role of GABA transporters, which are potential targets for azetidine derivatives.

Conclusion

The N-trifluoroacetylation of azetidine is a significant modification that influences the ring's strain, conformation, and electronic properties. This technical guide has provided a framework for understanding these effects, including quantitative estimations of ring strain, detailed experimental protocols for synthesis and analysis, and an exploration of potential applications in targeting signaling pathways such as GABA uptake. Further experimental and computational studies are warranted to precisely quantify the ring strain of N-trifluoroacetylazetidine and to fully explore its potential in medicinal chemistry. The methodologies and concepts presented herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. dovepress.com [dovepress.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Screening of the Biological Activity of Trifluoroacetylated Azetidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry. The incorporation of a trifluoroacetyl group can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, including their lipophilicity, metabolic stability, and target-binding affinity. This guide provides a framework for the preliminary in vitro screening of trifluoroacetylated azetidines to assess their potential as therapeutic agents.

Data Presentation: Summary of Biological Activities

The following tables summarize quantitative data from preliminary screenings of various azetidine derivatives, providing insights into their potential therapeutic applications.

Table 1: Antimycobacterial and Cytotoxic Activity of Azetidine Derivatives

| Compound ID | Target Organism/Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| BGAz-001 | Mycobacterium smegmatis | REMA | MIC | 30.5 | [1] |

| BGAz-001 | Mycobacterium bovis BCG | REMA | MIC | 64.5 | [1] |

| BGAz-002 | M. smegmatis | REMA | MIC | Similar to BGAz-001 | [1] |

| BGAz-002 | M. bovis BCG | REMA | MIC | Better than BGAz-001 | [1] |

| BGAz-002 | Human Cell Line | Cytotoxicity | IC50 | 38 | [1] |

| BGAz-003 | M. smegmatis & M. bovis BCG | REMA | MIC | Greatly increased activity | [1] |

| BGAz-004 | M. smegmatis & M. bovis BCG | REMA | MIC | Greatly increased activity | [1] |

| BGAz-005 | Human Cell Line | Cytotoxicity | IC50 | 21 | [1] |

| BGAz-006 | M. smegmatis & M. bovis BCG | REMA | MIC | Greatly increased activity | [1] |

REMA: Resazurin Microtiter Assay

Table 2: Anticancer Activity of Azetidin-2-one Derivatives

| Compound ID | Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| Compound 1 | HL-60 (Leukemia) | Cytotoxicity | IC50 | 1.1 - 10.5 | [2] |

| Compound 1 | HCT-8 (Colon Cancer) | Cytotoxicity | IC50 | 1.1 - 10.5 | [2] |

| Compound 1 | MDA-MB-435 (Melanoma) | Cytotoxicity | IC50 | 1.1 - 10.5 | [2] |

| Compound 1 | SF-295 (CNS Cancer) | Cytotoxicity | IC50 | 1.1 - 10.5 | [2] |

| Compound 2 | HL-60 (Leukemia) | Cytotoxicity | IC50 | 3.8 - 26.6 | [2] |

| Compound 2 | HCT-8 (Colon Cancer) | Cytotoxicity | IC50 | 3.8 - 26.6 | [2] |

| Compound 2 | MDA-MB-435 (Melanoma) | Cytotoxicity | IC50 | 3.8 - 26.6 | [2] |

| Compound 2 | SF-295 (CNS Cancer) | Cytotoxicity | IC50 | 3.8 - 26.6 | [2] |

| Compound 2 | SiHa (Cervical Cancer) | MTT Assay | IC50 | 0.2 | [3] |

| Compound 2 | B16F10 (Melanoma) | MTT Assay | IC50 | 1.8 | [3] |

| Compound 6 | SiHa (Cervical Cancer) | MTT Assay | IC50 | 0.1 | [3] |

| Compound 6 | B16F10 (Melanoma) | MTT Assay | IC50 | 1.2 | [3] |

| Compound 6 | Chang (Normal Liver) | MTT Assay | IC50 | 10.0 | [3] |

Table 3: Antibacterial and Antifungal Activity of Azetidine Derivatives

| Compound ID | Target Organism | Assay Type | Measurement | Value | Reference |

| M7 | Staphylococcus aureus | Diffusion | Zone of Inhibition | 22 mm | [4][5] |

| M7 | Escherichia coli | Diffusion | Zone of Inhibition | 25 mm | [4][5] |

| M8 | Escherichia coli | Diffusion | Zone of Inhibition | 25 mm | [4][5] |

| AZ-01 | Aspergillus niger | Diffusion | Zone of Inhibition | 14 mm | [6] |

| AZ-01 | Candida albicans | Diffusion | Zone of Inhibition | 16 mm | [6] |

| AZ-02 | Aspergillus niger | Diffusion | Zone of Inhibition | 19 mm | [6] |

| AZ-02 | Candida albicans | Diffusion | Zone of Inhibition | 21 mm | [6] |

| AZ-03 | Aspergillus niger | Diffusion | Zone of Inhibition | 12 mm | [6] |

| AZ-03 | Candida albicans | Diffusion | Zone of Inhibition | 15 mm | [6] |

Experimental Protocols

Detailed methodologies for key preliminary screening assays are provided below.

Cytotoxicity/Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the concentration at which a compound becomes toxic to cells (IC50) and is crucial for establishing a therapeutic window.[7][8]

-

Materials:

-

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[8]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds.[8]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[3][8]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that completely inhibits visible microbial growth.[7]

-

Materials:

-

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the wells of a 96-well plate.[7]

-

Inoculum Preparation: Prepare a standardized inoculum of the target bacteria (e.g., to 0.5 McFarland standard).[6]

-

Inoculation: Add the standardized bacterial inoculum to each well.[7]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.[7]

-

Kinase Inhibition Assay

Functional assays like kinase inhibition assays measure the biological consequence of a compound engaging with its target.[7]

-

Reagents:

-

Recombinant human kinase.

-

ATP.

-

Substrate peptide.

-

Kinase buffer.

-

Test compound.[7]

-

-

Procedure:

-

Pre-incubation: Pre-incubate a solution of the kinase with varying concentrations of the test compound for 15 minutes at room temperature.[7]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.[7]

-

Reaction Progression: Allow the reaction to proceed for 60 minutes at 30°C.[7]

-

Quantification: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).[7]

-

Visualization of Workflows and Pathways

The following diagrams illustrate the general workflow for preliminary biological activity screening and a potential mechanism of action for azetidine derivatives.

Caption: General workflow for the preliminary screening of trifluoroacetylated azetidines.

Caption: Inhibition of fungal ergosterol synthesis by azetidine derivatives.[6]

Caption: Inhibition of bacterial cell wall synthesis by azetidin-2-one derivatives.[6]

References

- 1. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the cytotoxic activity of synthetic 2H-azirine-2-azetidinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride. This compound is of interest to the medicinal chemistry and drug discovery sectors as a potential building block or pharmacophore. The azetidine ring, a strained four-membered heterocycle, is a recognized scaffold in numerous biologically active compounds, offering a unique three-dimensional geometry. The trifluoroacetamide group can significantly influence properties such as metabolic stability and binding affinity. This document details a plausible synthetic route, summarizes key chemical and physical data, and discusses the potential applications of this compound in pharmaceutical research.

Introduction

Azetidine-containing compounds have garnered significant attention in medicinal chemistry due to their unique structural features and diverse pharmacological activities.[1][2] The strained four-membered ring imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions. Furthermore, the trifluoroacetyl group is a common motif in medicinal chemistry, known to enhance metabolic stability and modulate the electronic properties of a molecule. The hydrochloride salt of this compound represents a versatile building block for the synthesis of more complex molecules in drug discovery programs.[3]

Synthesis

A plausible and efficient synthesis of this compound hydrochloride can be envisioned through a two-step process starting from commercially available N-Boc-3-aminoazetidine. The synthesis involves the trifluoroacetylation of the protected amine followed by the deprotection of the Boc group under acidic conditions to yield the final hydrochloride salt.

Figure 1: Synthetic workflow for this compound hydrochloride.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate

To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) cooled to 0 °C, trifluoroacetic anhydride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound hydrochloride

The tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate (1.0 eq) is dissolved in a minimal amount of dioxane and cooled to 0 °C. A solution of 4M HCl in dioxane (5.0 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC. Upon completion, the resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound hydrochloride as a solid.[4]

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented below.

| Property | Value | Reference |

| Hydrochloride Salt | ||

| Molecular Formula | C₅H₈ClF₃N₂O | [5] |

| Molecular Weight | 204.58 g/mol | [5] |

| CAS Number | 124668-48-0 | [5] |

| Free Base | ||

| Molecular Formula | C₅H₇F₃N₂O | [6] |

| Molecular Weight | 168.12 g/mol | [6] |

| Density | 1.37 g/cm³ | [6] |

| Boiling Point | 223 °C | [6] |

| Flash Point | 88 °C | [6] |

| LogP | 0.35640 | [6] |

| Polar Surface Area (PSA) | 41.13 Ų | [6] |

| Index of Refraction | 1.419 | [6] |

Potential Applications in Drug Discovery

While specific biological activity data for this compound hydrochloride is not extensively reported in peer-reviewed literature, its structural components suggest several potential applications in drug discovery and medicinal chemistry.

-

Scaffold for Library Synthesis: The presence of a primary amine in the deprotected form makes it an ideal building block for the synthesis of compound libraries through various chemical transformations such as amide bond formation, reductive amination, and sulfonylation.

-

Fragment-Based Drug Discovery (FBDD): The relatively low molecular weight and presence of key pharmacophoric features (hydrogen bond donors and acceptors, a rigid core) make this compound a potential fragment for FBDD campaigns targeting various protein classes.

-

Structure-Activity Relationship (SAR) Studies: It can be incorporated into larger molecules to probe the importance of the azetidine ring and the trifluoroacetamide moiety for biological activity.[7] The trifluoroacetyl group, in particular, can be used to block metabolism at the nitrogen atom and to alter the electronic environment of the molecule.

Figure 2: Logical relationships in the application of the title compound in drug discovery.

Conclusion

This compound hydrochloride is a valuable chemical entity with potential as a versatile building block in medicinal chemistry. Its synthesis from readily available starting materials is straightforward. While specific biological data is currently limited, the inherent properties of the azetidine and trifluoroacetamide moieties suggest its utility in the generation of novel chemical libraries and in structure-activity relationship studies aimed at the discovery of new therapeutic agents. Further investigation into the biological profile of this compound and its derivatives is warranted.

References

- 1. Azetidines - Enamine [enamine.net]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide as a Robust Amine Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide as a protecting group for the amine functionality on the azetidine ring. The trifluoroacetyl (TFA) group offers a unique combination of stability under harsh acidic and oxidative conditions, coupled with straightforward removal under mild basic conditions, making it an invaluable tool in multi-step organic synthesis.

Introduction

The protection and deprotection of amine groups are fundamental operations in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The azetidine moiety is a privileged scaffold in numerous biologically active compounds. Consequently, the ability to selectively protect the 3-amino group of azetidine is crucial for the synthesis of advanced intermediates and final drug candidates.

This compound emerges as a superior choice for this purpose due to the strong electron-withdrawing nature of the trifluoromethyl group. This property renders the trifluoroacetamide exceptionally stable in highly acidic and oxidative environments, where many common amine protecting groups, such as Boc and Cbz, would be cleaved.

Key Advantages of the Trifluoroacetyl (TFA) Protecting Group

-

Exceptional Acid Stability: The TFA group is stable to strong acids, including nitrating mixtures (e.g., HNO₃/oleum), allowing for chemical transformations on the molecule that require harsh acidic conditions.[1]

-

Mild Deprotection Conditions: The removal of the TFA group is readily achieved under mild basic conditions, such as treatment with aqueous sodium or potassium carbonate, or via reductive cleavage.[1]

-

Orthogonality: The TFA group is orthogonal to many acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, enabling selective deprotection strategies in complex synthetic routes.[1]

-

Versatility: It can be employed to protect primary and secondary amines, as well as other functional groups like hydroxyls and guanidines.[1]

Experimental Protocols

Protocol 1: Protection of 3-Aminoazetidine (General Procedure)

This protocol describes the trifluoroacetylation of a secondary amine on the azetidine ring using trifluoroacetic anhydride.

Materials:

-

3-Aminoazetidine derivative (e.g., 1-substitued-azetidin-3-amine)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine)

-

Standard laboratory glassware and stirring apparatus

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 3-aminoazetidine derivative (1.0 eq) in the chosen anhydrous solvent.

-

Add the base (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield the desired this compound.

Protocol 2: Deprotection of this compound

This protocol outlines the removal of the trifluoroacetyl group under mild basic conditions.

Materials:

-

This compound derivative

-

Methanol or Ethanol

-

Water

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or aqueous Ammonia)

-

Standard laboratory glassware and stirring apparatus

-

Rotary evaporator

Procedure:

-

Dissolve the this compound derivative in a mixture of methanol (or ethanol) and water.

-

Add the base (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) if necessary.

-

Remove the alcohol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected 3-aminoazetidine derivative.

Data Presentation

The following tables summarize representative data for the protection and deprotection reactions.

| Protection of 3-Aminoazetidine Derivatives | |||||

| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) |

| 1-Boc-3-aminoazetidine | Trifluoroacetic anhydride | Pyridine | DCM | 3 | >95 |

| 1-Benzyl-3-aminoazetidine | Ethyl trifluoroacetate | Triethylamine | Methanol | 12 | 90-95 |

| Deprotection of this compound Derivatives | |||||

| Substrate | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

| N-(1-Boc-azetidin-3-yl)-TFA | K₂CO₃ | MeOH/H₂O | Room Temp. | 2 | >90 |

| N-(1-Benzyl-azetidin-3-yl)-TFA | aq. NH₃ | Methanol | Room Temp. | 4 | >90 |

| N-(1-Nitroazetidin-3-yl)-TFA | Solvolysis in Ethanol | Ethanol | Reflux | 1 | Not reported |

Visualizations

Experimental Workflow: Protection and Deprotection Cycle

Caption: General workflow for the protection and deprotection of 3-aminoazetidine.

Signaling Pathway: Orthogonality of TFA Protecting Group

Caption: Orthogonality of TFA and Boc protecting groups.

References

Application Note: A Robust Protocol for the N-Trifluoroacetylation of 3-Aminoazetidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The trifluoroacetyl group is a valuable protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under mild basic conditions. Furthermore, the introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, which is of great interest in medicinal chemistry. This document provides a detailed, step-by-step protocol for the N-trifluoroacetylation of 3-aminoazetidine, a common scaffold in drug discovery.

Reaction Principle

The N-trifluoroacetylation of 3-aminoazetidine proceeds via the nucleophilic attack of the primary amine of 3-aminoazetidine on the highly electrophilic carbonyl carbon of a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA). The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the trifluoroacetic acid byproduct.

Experimental Protocol

Materials:

-

3-Aminoazetidine (or its hydrochloride salt)

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-aminoazetidine (1.0 eq). If using the hydrochloride salt, use 2.2 equivalents of the base.

-

Solvent Addition: Dissolve the 3-aminoazetidine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1-1.5 eq) dropwise to the stirred solution.

-